3-[2-(Acetylsulfanyl)acetamido]benzoic acid
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Overview
Description
3-[2-(Acetylsulfanyl)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzene ring substituted with an acetamido group and an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Acetylsulfanyl)acetamido]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid, which is readily available.
Introduction of Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable catalyst.
Introduction of Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the intermediate product with acetyl chloride and a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Refluxing: The reaction mixture is heated under reflux to ensure complete reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Acetylsulfanyl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[2-(Acetylsulfanyl)acetamido]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Acetylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamido group may also participate in hydrogen bonding with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, known for its antimicrobial properties.
Acetylsulfanylbenzoic Acid: Similar structure but lacks the acetamido group.
Acetamidobenzoic Acid: Similar structure but lacks the acetylsulfanyl group.
Uniqueness
3-[2-(Acetylsulfanyl)acetamido]benzoic acid is unique due to the presence of both acetylsulfanyl and acetamido groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62393-21-9 |
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Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-[(2-acetylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-7(13)17-6-10(14)12-9-4-2-3-8(5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
LCYZIAMVWKOJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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